2-Phenylpropane-2-boronic Acid Pinacol Ester

Description

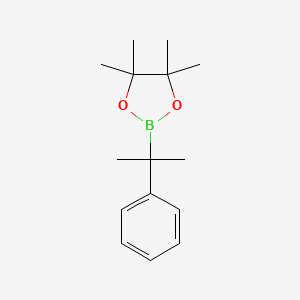

2-Phenylpropane-2-boronic acid pinacol ester is a boronic acid derivative featuring a pinacol (1,2-O₂C₂Me₄) ester group. This compound is characterized by a quaternary carbon center bearing both phenyl and boronic ester functionalities, which enhances its stability and solubility compared to its free boronic acid counterpart. Key structural features include:

- Molecular formula: C₁₅H₂₁BO₂ (approximate, based on analogs).

- Key NMR signals: The pinacol ester’s methyl (–CH₃) protons appear as a singlet at δ 1.34–1.38 in ¹H NMR, while the ¹³C NMR shows distinct peaks at δ 84.0 (B-O-C) and δ 24.9 (CH₃) .

- Applications: Widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and agrochemical synthesis, leveraging its steric bulk and hydrolytic stability .

Properties

Molecular Formula |

C15H23BO2 |

|---|---|

Molecular Weight |

246.15 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenylpropan-2-yl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H23BO2/c1-13(2,12-10-8-7-9-11-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 |

InChI Key |

GRSRGXIHQJVENI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-phenylpropane-2-boronic acid pinacol ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpropane-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: Conversion to phenol derivatives.

Reduction: Formation of alkylboranes.

Substitution: Formation of carbon-carbon bonds via Suzuki–Miyaura coupling

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent

Major Products:

Oxidation: Phenol derivatives.

Reduction: Alkylboranes.

Substitution: Biaryl compounds

Scientific Research Applications

2-Phenylpropane-2-boronic acid pinacol ester has numerous applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules via Suzuki–Miyaura coupling.

Biology: Employed in the development of boron-containing drugs and drug delivery systems.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 2-phenylpropane-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst forms a complex with the halide substrate.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acid Pinacol Esters

Physicochemical Properties

Solubility

Pinacol esters generally exhibit improved solubility in organic solvents compared to their boronic acid precursors. For example:

The enhanced solubility of pinacol esters is attributed to the lipophilic pinacol moiety, which reduces polarity. However, substituents like aryl or heterocyclic groups (e.g., benzo[b]furan in 6-cyanobenzo[b]furan-2-boronic acid pinacol ester) can further modulate solubility .

Structural and Spectroscopic Comparisons

The consistency in pinacol ester NMR signals (δ 84.0 for B-O-C) across compounds highlights the structural stability of the pinacol group, while substituent-specific shifts (e.g., cyanobenzo[b]furan) reflect electronic effects .

Reactivity in Cross-Coupling Reactions

Boronic acid pinacol esters are pivotal in Suzuki-Miyaura couplings. Their reactivity depends on steric and electronic factors:

Electron-withdrawing groups (e.g., –CN in 6-cyanobenzo[b]furan-2-boronic acid pinacol ester) enhance electrophilicity, accelerating transmetalation, while bulky groups (e.g., tert-Boc in ) may slow reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.